molecular formula C22H28F2N2O5 B11829870 Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate

Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate

Cat. No.: B11829870
M. Wt: 438.5 g/mol
InChI Key: WKEPYHBEQGCEFL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

The synthesis of Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.

    Substitution with the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.

    Addition of the methoxycarbonyl group: This step may involve esterification reactions using methoxycarbonyl chloride.

    Cyclopentyl group incorporation: This can be achieved through cycloaddition reactions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in drug discovery for developing new pharmaceuticals.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to modulation of their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxycarbonyl and cyclopentyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate include:

    Tert-butyl 2-(3,5-difluorophenyl)-4-(cyclopentyl)-5-oxopiperazine-1-carboxylate: Lacks the methoxycarbonyl group.

    Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.

    Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H28F2N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl 2-(3,5-difluorophenyl)-4-(1-methoxycarbonylcyclopentyl)-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C22H28F2N2O5/c1-21(2,3)31-20(29)25-13-18(27)26(22(19(28)30-4)7-5-6-8-22)12-17(25)14-9-15(23)11-16(24)10-14/h9-11,17H,5-8,12-13H2,1-4H3

InChI Key

WKEPYHBEQGCEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)N(CC1C2=CC(=CC(=C2)F)F)C3(CCCC3)C(=O)OC

Origin of Product

United States

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